molecular formula C16H12N2O2S2 B4739920 Benzoxazole, 2,2'-[1,2-ethanediylbis(thio)]bis- CAS No. 101291-22-9

Benzoxazole, 2,2'-[1,2-ethanediylbis(thio)]bis-

Cat. No.: B4739920
CAS No.: 101291-22-9
M. Wt: 328.4 g/mol
InChI Key: HDOCKUPLIICONX-UHFFFAOYSA-N
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Description

Benzoxazole, 2,2’-[1,2-ethanediylbis(thio)]bis- is a heterocyclic compound that features a benzoxazole core structure. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications . This compound, in particular, is characterized by the presence of two benzoxazole units connected by an ethanediyl bis(thio) linker, making it a unique and versatile molecule.

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Similar compounds to benzoxazole, 2,2’-[1,2-ethanediylbis(thio)]bis- include:

Uniqueness

What sets benzoxazole, 2,2’-[1,2-ethanediylbis(thio)]bis- apart is its unique ethanediyl bis(thio) linker, which imparts distinct chemical and biological properties. This linker enhances the compound’s ability to interact with biological targets and increases its potential for functionalization .

Properties

IUPAC Name

2-[2-(1,3-benzoxazol-2-ylsulfanyl)ethylsulfanyl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S2/c1-3-7-13-11(5-1)17-15(19-13)21-9-10-22-16-18-12-6-2-4-8-14(12)20-16/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOCKUPLIICONX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCCSC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364672
Record name Benzoxazole, 2,2'-[1,2-ethanediylbis(thio)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101291-22-9
Record name Benzoxazole, 2,2'-[1,2-ethanediylbis(thio)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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